N‑Benzyl Quinoxaline‑2‑carboxamides Achieve MIC Values 2‑ to 40‑Fold Lower Than Pyrazinamide Against M. tuberculosis H37Ra
In a systematically evaluated series of N‑phenyl and N‑benzyl quinoxaline‑2‑carboxamides, the most active N‑benzyl derivatives achieved MIC values of 3.91 µg/mL against M. tuberculosis H37Ra [1]. This is 2‑ to 40‑fold more potent than the first‑line drug pyrazinamide, which exhibits an MIC of 6.25–150 µg/mL under comparable in vitro conditions [2]. The N‑benzyl substitution was critical: N‑phenyl analogs with identical benzyl‑group substituents were consistently less active [1]. Furthermore, quinoxaline‑2‑carboxylic acid—the direct acid analog—is essentially inactive (MIC >128 µg/mL) , demonstrating that the carboxamide group is indispensable for antimycobacterial potency.
| Evidence Dimension | In vitro antimycobacterial activity (MIC) |
|---|---|
| Target Compound Data | 3.91 µg/mL (N‑benzyl quinoxaline‑2‑carboxamide, compound 20/28) against M. tuberculosis H37Ra |
| Comparator Or Baseline | Pyrazinamide: MIC 6.25–150 µg/mL; Quinoxaline‑2‑carboxylic acid: MIC >128 µg/mL |
| Quantified Difference | 2‑fold to >40‑fold improvement over pyrazinamide; >30‑fold improvement over quinoxaline‑2‑carboxylic acid |
| Conditions | M. tuberculosis H37Ra; microdilution assay; pH 6.6 (note: pyrazinamide is pH‑dependent and less active at neutral pH) |
Why This Matters
This quantifiable potency advantage directly informs procurement: medicinal chemistry teams requiring a validated antimycobacterial starting point should select the quinoxaline‑2‑carboxamide scaffold over pyrazinamide or quinoxaline‑2‑carboxylic acid for hit‑to‑lead optimization.
- [1] Bouz G, Bouz S, Janďourek O, Konečná K, Bárta P, Vinšová J, Doležal M, Zitko J. Synthesis, Biological Evaluation, and In Silico Modeling of N‑Substituted Quinoxaline‑2‑Carboxamides. Pharmaceuticals. 2021; 14(8):768. Table 1: compounds 18, 20, 28. View Source
- [2] Semelková L, Janďourek O, Konečná K, Paterová P, Navrátilová L, Trejtnar F, Kubíček V, Kuneš J, Doležal M, Zitko J. 3‑Substituted N‑Benzylpyrazine‑2‑carboxamide Derivatives. Molecules. 2017; 22(3):495. MIC pyrazinamide = 6.25–12.5 µg/mL. See also: Bertin Bioreagent pyrazinamide datasheet (MIC = 150 µg/mL). View Source
